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Compound Name: 4,4'-Diamino-2-methylazobenzene

Cat. No.: B1605504 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of the spectral data for the compound 4,4'-
Diamino-2-methylazobenzene (CAS No: 43151-99-1). The information is intended for

researchers, scientists, and professionals in the field of drug development and materials

science, offering a centralized resource for its spectroscopic characterization.

Introduction
4,4'-Diamino-2-methylazobenzene is an aromatic azo compound characterized by the

presence of two amino groups and a methyl group attached to the azobenzene core.[1] Its

structure, featuring the photochromic azo group and reactive amino functionalities, makes it a

molecule of interest in dye chemistry and materials science.[1] Understanding its spectral

properties is crucial for its identification, purity assessment, and the prediction of its behavior in

various applications. This guide summarizes its Ultraviolet-Visible (UV-Vis), Infrared (IR), and

Nuclear Magnetic Resonance (NMR) spectral data.

Quantitative Spectral Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 4,4'-Diamino-2-methylazobenzene.

Table 1: UV-Vis Spectral Data
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While specific experimental λmax values for 4,4'-Diamino-2-methylazobenzene are not

readily available in the cited literature, the UV-Vis spectra of aminoazobenzene dyes are well-

characterized. They typically exhibit two characteristic absorption bands: a high-intensity π→π*

transition and a lower-intensity n→π* transition. The positions of these bands are sensitive to

solvent polarity and substitution on the aromatic rings. For similar aminoazobenzene dyes, the

following absorption maxima are typical:

Transition
Typical λmax
Range (nm)

Molar Absorptivity
(ε)

Solvent System

π→π 380 - 420 High Ethanol, DMSO

n→π > 450 Low Non-polar solvents

Note: The exact λmax values for 4,4'-Diamino-2-methylazobenzene may vary depending on

the solvent and experimental conditions.

Table 2: Infrared (IR) Spectral Data
The IR spectrum of 4,4'-Diamino-2-methylazobenzene would be expected to show

characteristic absorption bands corresponding to its functional groups. Based on the analysis

of similar aromatic amines and azo compounds, the following peaks can be anticipated:

Wavenumber (cm⁻¹) Vibration Mode Functional Group

3450 - 3300 N-H stretching Primary Amine (-NH₂)

3080 - 3010 C-H stretching Aromatic Ring

2960 - 2850 C-H stretching Methyl Group (-CH₃)

1620 - 1580 N=N stretching Azo Group

1600 - 1450 C=C stretching Aromatic Ring

1330 - 1250 C-N stretching Aromatic Amine
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Table 3: Nuclear Magnetic Resonance (NMR) Spectral
Data
The ¹H NMR spectrum of 4,4'-Diamino-2-methylazobenzene has been reported in the

literature.[1] The ¹³C NMR data is inferred from the analysis of closely related structures and

predictive models.

¹H NMR Data (400 MHz, DMSO-d₆)[1]

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.25 Singlet 2H
Aromatic H (meta to

NH₂)

6.82 Doublet 2H
Aromatic H (ortho to

NH₂)

5.10 Broad 4H NH₂ (exchangeable)

2.35 Singlet 3H CH₃ (ortho to azo)

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm) Assignment

150 - 145 Aromatic C-N (azo)

148 - 140 Aromatic C-NH₂

130 - 110 Aromatic C-H

125 - 120 Aromatic C-CH₃

~20 -CH₃

Note: Predicted ¹³C NMR values are estimates based on the analysis of similar compounds and

may not represent exact experimental values.
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Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the

spectral data presented above.

UV-Vis Spectroscopy
The UV-Vis absorption spectrum of an azo dye like 4,4'-Diamino-2-methylazobenzene is

typically recorded using a dual-beam spectrophotometer.

Sample Preparation: A dilute solution of the compound is prepared in a suitable spectral

grade solvent (e.g., ethanol, methanol, or DMSO) to an approximate concentration of 5 x

10⁻⁵ M.[2]

Instrument Setup: The spectrophotometer is calibrated using a reference cuvette containing

the pure solvent.

Data Acquisition: The absorption spectrum is recorded over a wavelength range of 250–700

nm at room temperature.[2] The data is plotted as absorbance versus wavelength to identify

the absorption maxima (λmax).

Infrared (IR) Spectroscopy
For a solid compound like 4,4'-Diamino-2-methylazobenzene, the IR spectrum is commonly

obtained using the thin solid film or KBr pellet method with a Fourier Transform Infrared (FTIR)

spectrometer.

Sample Preparation (Thin Solid Film Method): A small amount of the solid sample (around 50

mg) is dissolved in a few drops of a volatile solvent like methylene chloride.[3] A drop of this

solution is placed on a salt plate (e.g., NaCl or KBr).[3] The solvent is allowed to evaporate,

leaving a thin film of the compound on the plate.[3]

Data Acquisition: The salt plate is placed in the sample holder of the FTIR spectrometer. The

spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectra are recorded on a high-field NMR spectrometer to elucidate the structure of the

molecule.

Sample Preparation: For ¹H NMR, approximately 5-20 mg of the sample is dissolved in about

0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[4] For ¹³C NMR, a higher

concentration (20–50 mg) may be required.[4] Tetramethylsilane (TMS) is often added as an

internal standard.

Data Acquisition: The sample solution is transferred to a 5 mm NMR tube. The spectrometer

is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The

spectrum is acquired with an appropriate number of scans to achieve a good signal-to-noise

ratio.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound.

Sample Preparation

Data Interpretation
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Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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